4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine
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Overview
Description
4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine is a complex organic compound that features a morpholine ring, a sulfonyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine typically involves multiple steps. One common synthetic route starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids under dehydrating conditions. The resulting oxadiazole intermediate is then coupled with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the morpholine ring is introduced through nucleophilic substitution reactions .
Chemical Reactions Analysis
4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may reduce the oxadiazole ring or other reducible functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include those with oxadiazole rings and sulfonyl groups, such as:
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound shares the oxadiazole ring but differs in the presence of a triazole ring instead of a morpholine ring.
3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid: This compound has a similar oxadiazole ring but features a propanoic acid group instead of a sulfonylmorpholine group.
These comparisons highlight the unique structural features of 4-[3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-14-5-7-15(8-6-14)18-20-21-19(26-18)16-3-2-4-17(13-16)27(23,24)22-9-11-25-12-10-22/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSVZSURALARNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386895 |
Source
|
Record name | 4-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5915-64-0 |
Source
|
Record name | 4-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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